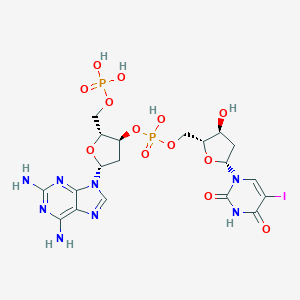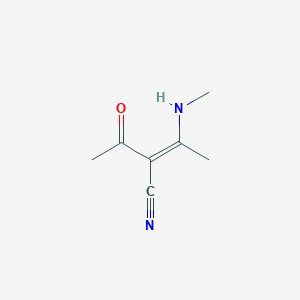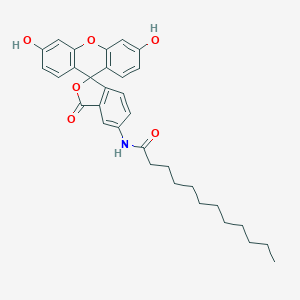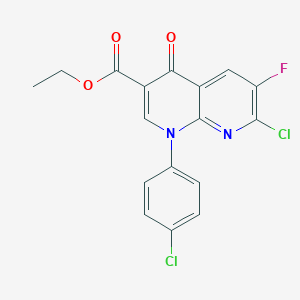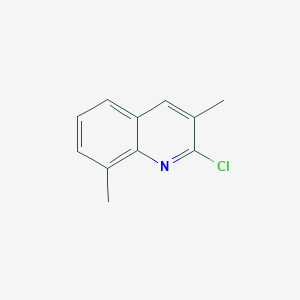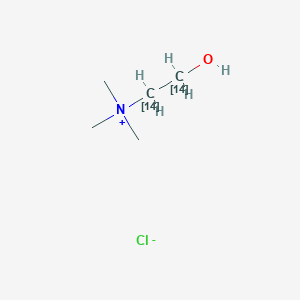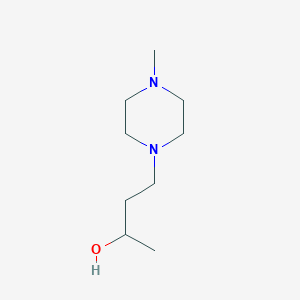
4-(4-Methylpiperazin-1-YL)butan-2-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Methylpiperazin-1-YL)butan-2-OL, also known as MPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in drug discovery research. MPB is a chiral compound that belongs to the class of piperazine derivatives. It has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties. In
Applications De Recherche Scientifique
4-(4-Methylpiperazin-1-YL)butan-2-OL has been extensively studied for its potential applications in drug discovery research. It has been found to exhibit anti-cancer properties by inhibiting the proliferation of cancer cells. 4-(4-Methylpiperazin-1-YL)butan-2-OL has also been shown to have anti-inflammatory properties by reducing the production of pro-inflammatory cytokines. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to have anti-viral properties by inhibiting the replication of viruses such as HIV and HCV.
Mécanisme D'action
The mechanism of action of 4-(4-Methylpiperazin-1-YL)butan-2-OL is not fully understood, but it is believed to act by modulating various signaling pathways in cells. 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to inhibit the activity of several enzymes involved in cancer cell proliferation, including cyclin-dependent kinases and histone deacetylases. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been shown to inhibit the activity of the NF-κB signaling pathway, which is involved in the production of pro-inflammatory cytokines.
Effets Biochimiques Et Physiologiques
4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-(4-Methylpiperazin-1-YL)butan-2-OL can inhibit the proliferation of cancer cells and reduce the production of pro-inflammatory cytokines. In vivo studies have shown that 4-(4-Methylpiperazin-1-YL)butan-2-OL can reduce tumor growth in animal models of cancer. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has been found to have a low toxicity profile, making it a promising candidate for further drug development.
Avantages Et Limitations Des Expériences En Laboratoire
4-(4-Methylpiperazin-1-YL)butan-2-OL has several advantages for use in lab experiments. It is a chiral compound, which allows for the study of its enantiomers and their potential differences in biological activity. Additionally, 4-(4-Methylpiperazin-1-YL)butan-2-OL has a low toxicity profile, making it a safe compound to work with in the lab. However, one limitation of 4-(4-Methylpiperazin-1-YL)butan-2-OL is its limited solubility in water, which can make it difficult to work with in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-Methylpiperazin-1-YL)butan-2-OL. One area of interest is the development of 4-(4-Methylpiperazin-1-YL)butan-2-OL derivatives with improved solubility and bioavailability. Another area of interest is the study of 4-(4-Methylpiperazin-1-YL)butan-2-OL in combination with other drugs for the treatment of cancer and other diseases. Additionally, the mechanism of action of 4-(4-Methylpiperazin-1-YL)butan-2-OL requires further investigation to fully understand its potential therapeutic applications. Overall, 4-(4-Methylpiperazin-1-YL)butan-2-OL is a promising compound with significant potential for drug discovery research.
Méthodes De Synthèse
The synthesis of 4-(4-Methylpiperazin-1-YL)butan-2-OL involves several steps, including the reaction of 4-methylpiperazine with 2-bromo-1-butanol in the presence of a base to produce 4-(4-methylpiperazin-1-yl)butan-2-ol. The reaction is typically carried out under reflux conditions, and the product is isolated by column chromatography. The purity of the product can be confirmed using analytical techniques such as NMR spectroscopy.
Propriétés
Numéro CAS |
110358-26-4 |
|---|---|
Nom du produit |
4-(4-Methylpiperazin-1-YL)butan-2-OL |
Formule moléculaire |
C9H20N2O |
Poids moléculaire |
172.27 g/mol |
Nom IUPAC |
4-(4-methylpiperazin-1-yl)butan-2-ol |
InChI |
InChI=1S/C9H20N2O/c1-9(12)3-4-11-7-5-10(2)6-8-11/h9,12H,3-8H2,1-2H3 |
Clé InChI |
FKLYEZLSPJDHKV-UHFFFAOYSA-N |
SMILES |
CC(CCN1CCN(CC1)C)O |
SMILES canonique |
CC(CCN1CCN(CC1)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



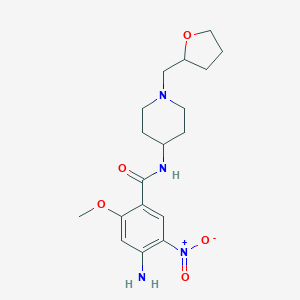
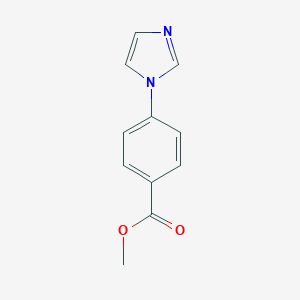
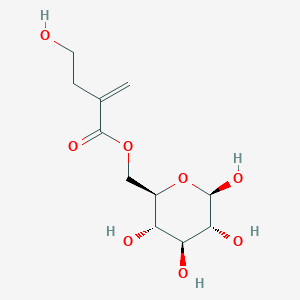
![5-Methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B34353.png)
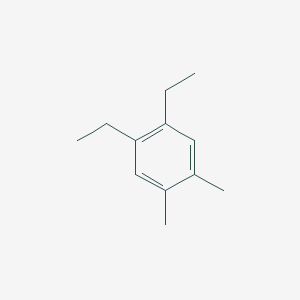
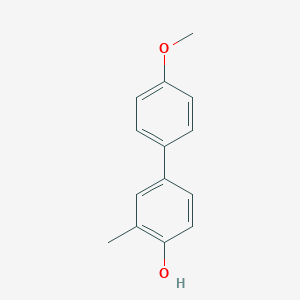
![Bicyclo[2.2.1]hept-5-ene-2-methanol, 5,6-dimethyl-1-(1-methylethenyl)-](/img/structure/B34358.png)
